molecular formula C14H13N3 B2474739 1-[4-(1H-benzimidazol-1-yl)phenyl]methanamine CAS No. 796856-95-6

1-[4-(1H-benzimidazol-1-yl)phenyl]methanamine

Cat. No.: B2474739
CAS No.: 796856-95-6
M. Wt: 223.279
InChI Key: HTWPOADKXAJNEF-UHFFFAOYSA-N
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Description

1-[4-(1H-benzimidazol-1-yl)phenyl]methanamine is a heterocyclic compound that features a benzimidazole ring attached to a phenylmethanamine group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine, due to its unique structural properties and reactivity.

Future Directions

The future directions for the study and application of “[4-(1H-1,3-benzodiazol-1-yl)phenyl]methanamine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the broad range of activities exhibited by similar compounds , there may be potential for the development of new drugs or therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1H-benzimidazol-1-yl)phenyl]methanamine typically involves the reaction of an aromatic aldehyde with o-phenylenediamine. The reaction conditions often involve refluxing in ethanol or other suitable solvents, with the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1H-benzimidazol-1-yl)phenyl]methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized benzimidazole derivatives, which can have different properties and applications depending on the substituents introduced .

Mechanism of Action

The mechanism of action of 1-[4-(1H-benzimidazol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

[4-(benzimidazol-1-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-9-11-5-7-12(8-6-11)17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWPOADKXAJNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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